REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:17]O>>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:17])=[O:6]
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Name
|
|
Quantity
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250 g
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Type
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reactant
|
Smiles
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OC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
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|
Quantity
|
48.3 g
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
stirred for 8 to 17 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the mixture was atmospherically distilled to 3× volume
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Type
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TEMPERATURE
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Details
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The residue was cooled to 20° C.
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Type
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ADDITION
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Details
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slowly added to water (500 mL, 2×) over at least 30 minutes
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Type
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ADDITION
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Details
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Seeds (2 g, 0.01×) were added
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Type
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STIRRING
|
Details
|
the mixture was agitated at 20° C. for at least 1 hour
|
Type
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ADDITION
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Details
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Water (1500 mL, 6×) was added at 20° C. over at least 3 hours
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Type
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STIRRING
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Details
|
the mixture was agitated at 20° C. for at least one additional hour
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
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Details
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washed three times with 9:1 water
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Type
|
DRY_WITH_MATERIAL
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Details
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The solid was dried under vacuum at 35 to 45° C. until KF≦0.1%
|
Reaction Time |
12.5 (± 4.5) h |
Name
|
|
Type
|
product
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Smiles
|
OC=1C(=C(C(=O)OC)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235.3 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |